Chirality and Enantiomeric Resolution Capability Versus Achiral (1H-Indazol-3-yl)methanol
CAS 98952-79-5 (racemate) possesses a stereogenic center at the α-carbon bearing the methyl and hydroxyl substituents. This chirality has been exploited industrially, as evidenced by the independent registration and commercial availability of the single enantiomers: (1R)-1-(1H-indazol-3-yl)ethan-1-ol (CAS 2227646-82-2) and (1S)-1-(1H-indazol-3-yl)ethan-1-ol (CAS 2227703-64-0) . In contrast, (1H-indazol-3-yl)methanol (CAS 64132-13-4) is achiral and cannot be resolved into enantiomers for stereochemically controlled synthesis . The existence of three distinct CAS registry numbers for the racemate and both enantiomers provides unambiguous supply-chain traceability that is unavailable for the achiral primary alcohol.
| Evidence Dimension | Stereochemical complexity (chiral center count) |
|---|---|
| Target Compound Data | 1 chiral center (α-methyl carbon); racemate (CAS 98952-79-5) and two enantiomers independently registered (CAS 2227646-82-2, CAS 2227703-64-0) |
| Comparator Or Baseline | (1H-Indazol-3-yl)methanol (CAS 64132-13-4): 0 chiral centers; achiral; single CAS registry number |
| Quantified Difference | Target provides 3 discrete CAS-registered stereochemical forms (1 racemate + 2 enantiomers) vs. 1 achiral form for comparator |
| Conditions | N/A – structural comparison based on CAS registry and molecular topology |
Why This Matters
Enantiomeric resolution offers access to stereochemically defined intermediates for asymmetric synthesis of kinase inhibitors and other chiral drug candidates, a capability not available from the achiral primary alcohol.
